1,4-Bis(phenylacetyl)piperazine
Description
1,4-Bis(phenylacetyl)piperazine is a piperazine derivative featuring two phenylacetyl substituents at the 1,4-positions of the piperazine ring. Piperazine derivatives are renowned for their versatility, acting as scaffolds for antimicrobial, antitumor, and antidiabetic agents . The phenylacetyl groups likely enhance lipophilicity, influencing bioavailability and target interactions compared to polar substituents like hydroxyl or sulfonyl groups .
Properties
Molecular Formula |
C20H22N2O2 |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-phenyl-1-[4-(2-phenylacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H22N2O2/c23-19(15-17-7-3-1-4-8-17)21-11-13-22(14-12-21)20(24)16-18-9-5-2-6-10-18/h1-10H,11-16H2 |
InChI Key |
RKYWZUPLHLLXPD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
The following table compares 1,4-bis(phenylacetyl)piperazine with analogous compounds, emphasizing substituent effects on molecular properties and bioactivity:
*Calculated based on molecular formula.
Key Findings:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance stability and target binding. For example, 1,4-bis(4-fluorophenylsulfonyl)piperazine exhibits DPP-4 inhibitory activity via hydrogen bonding with enzyme residues . Bulky substituents (e.g., isobutoxybenzoyl) may reduce metabolic degradation but limit solubility, as seen in selenogallate complexes . Acyl groups (e.g., phenoxyacetyl, methacryloyl) improve lipophilicity, facilitating membrane penetration in antimicrobial and antitumor agents .
Synthesis Methods: Microwave-assisted synthesis enables rapid preparation of bis-thiadiazole and bis-rhodanine derivatives . Reflux with piperazine and substituted halides or mesylates is common for symmetric derivatives (e.g., nopol-based piperazines) .
Thermal and Chemical Stability: Selenogallates with piperazine-based cations (e.g., [bappH₂][Ga₂Se₄]) show variable thermal stability, influenced by substituent polarity . Bis(methacryloyl)piperazine polymers retain integrity under physiological conditions, ideal for biomedical applications .
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